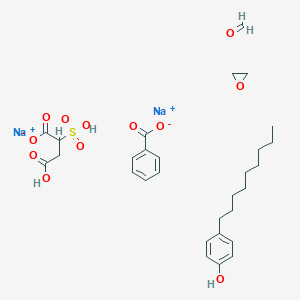
disodium;formaldehyde;4-hydroxy-4-oxo-2-sulfobutanoate;4-nonylphenol;oxirane;benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is a complex chemical compound with a variety of applications in different fields. This compound is known for its unique properties and versatility, making it valuable in industrial, chemical, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium involves several steps. The primary components, formaldehyde, 4-nonylphenol, and oxirane, undergo polymerization reactions under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. The benzoate hydrogen sulfobutanedioate and disodium components are then introduced to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reaction time is maintained. The process involves the use of high-purity raw materials and advanced catalysts to ensure the consistency and quality of the final product. The compound is then purified and tested for its properties before being used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: It is used in biological research for its ability to interact with biological molecules and systems.
Industry: It is used in industrial processes for the production of various materials and products.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium include:
- Formaldehyde, polymer with 4-nonylphenol and oxirane
- Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate
Uniqueness
What sets formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium apart from similar compounds is its unique combination of components, which gives it distinct properties and applications. The presence of benzoate hydrogen sulfobutanedioate and disodium adds to its versatility and functionality, making it suitable for a wider range of applications.
Eigenschaften
CAS-Nummer |
104133-71-3 |
|---|---|
Molekularformel |
C29H40Na2O12S |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
disodium;formaldehyde;4-hydroxy-4-oxo-2-sulfobutanoate;4-nonylphenol;oxirane;benzoate |
InChI |
InChI=1S/C15H24O.C7H6O2.C4H6O7S.C2H4O.CH2O.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-7(9)6-4-2-1-3-5-6;5-3(6)1-2(4(7)8)12(9,10)11;1-2-3-1;1-2;;/h10-13,16H,2-9H2,1H3;1-5H,(H,8,9);2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);1-2H2;1H2;;/q;;;;;2*+1/p-2 |
InChI-Schlüssel |
VCCOJJWYQYABBJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Synonyme |
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















